Cas no 881171-01-3 (1H-INDOLE, 5-CHLORO-3-(6-CHLORO-3-PYRIDAZINYL)-2-METHYL-)
881171-01-3 structure
Product Name:1H-INDOLE, 5-CHLORO-3-(6-CHLORO-3-PYRIDAZINYL)-2-METHYL-
CAS No:881171-01-3
MF:C13H9Cl2N3
MW:278.136660337448
CID:3225633
PubChem ID:86231795
Update Time:2025-04-21
1H-INDOLE, 5-CHLORO-3-(6-CHLORO-3-PYRIDAZINYL)-2-METHYL- Chemical and Physical Properties
Names and Identifiers
-
- 1H-INDOLE, 5-CHLORO-3-(6-CHLORO-3-PYRIDAZINYL)-2-METHYL-
- DB-196507
- SCHEMBL1757734
- 881171-01-3
- 5-Chloro-3-(6-chloropyridazin-3-yl)-2-methyl-1H-indole
- GYHLHLCAXOGZOZ-UHFFFAOYSA-N
- 5-Chloro-3-(6-chloro-3-pyridazinyl)-2-methyl-1h-indole
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- Inchi: 1S/C13H9Cl2N3/c1-7-13(11-4-5-12(15)18-17-11)9-6-8(14)2-3-10(9)16-7/h2-6,16H,1H3
- InChI Key: GYHLHLCAXOGZOZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C1=CC=C(N=N1)Cl)=C(C)N2
Computed Properties
- Exact Mass: 277.0173527Da
- Monoisotopic Mass: 277.0173527Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 41.6Ų
1H-INDOLE, 5-CHLORO-3-(6-CHLORO-3-PYRIDAZINYL)-2-METHYL- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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